N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

GPR35 GPCR Target engagement

Sourcing this specific ATC derivative is critical for assay fidelity. The compound is the documented negative control for GPR35 HTS, providing a confirmed null-response baseline essential for Z'-factor validation. Unlike uncharacterized analogs, its substitution pattern (N-1 4-chlorophenyl & N-(4-acetylphenyl) carboxamide) yields a unique pharmacophore with clogP 3.00 and TPSA 90.12 Ų, ensuring superior cell permeability for intracellular targets over polar variants (e.g., unsubstituted amide clogP ~1.2). Generic substitution without structural verification risks introducing analogs with divergent, uncharacterized biological behavior, compromising reproducibility.

Molecular Formula C17H14ClN5O2
Molecular Weight 355.78
CAS No. 951894-02-3
Cat. No. B2505004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951894-02-3
Molecular FormulaC17H14ClN5O2
Molecular Weight355.78
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C17H14ClN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25)
InChIKeyNAKDKGFQCPEENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3) Procurement Guide: Chemical Identity and Research-Grade Specifications


N-(4-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3) is a fully synthetic, trisubstituted 1,2,3-triazole-4-carboxamide belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype [1]. With a molecular formula of C17H14ClN5O2 and a molecular weight of 355.78 g/mol, the compound possesses a calculated partition coefficient (clogP) of 3.00 and a topological polar surface area (TPSA) of 90.12 Ų, placing it within favorable drug-like chemical space per Lipinski's Rule of Five [2]. This compound is primarily sourced as a research tool for biochemical and cellular target-engagement studies, with authenticated screening data available indicating a defined inactivity profile against the G-protein coupled receptor 35 (GPR35) [2].

Why N-(4-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic ATC Analogs


Substitution within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series is known to profoundly alter biological potency, solubility, and metabolic stability [1]. The specific combination of an N-1 4-chlorophenyl substituent and an N-(4-acetylphenyl) carboxamide side chain in CAS 951894-02-3 generates a unique three-dimensional pharmacophore and electronic profile that is distinct from close analogs such as the unsubstituted amide (CAS 99846-90-9) or the 4-methylphenyl variant (CAS 950243-83-1). Even minor changes to the amide substituent can switch a compound from antiparasitic to anticancer activity or abrogate target engagement entirely, as evidenced by the differential GPR35 activity profile documented for this specific compound [2]. Consequently, generic substitution without structural verification risks introducing an analog with divergent and uncharacterized biological behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3)


Defined Inactivity Against GPR35: A Selectivity Marker Absent in Uncharacterized ATC Analogs

In a primary radioligand binding assay, N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3) was explicitly tested and found to be inactive as a GPR35 antagonist [1]. This contrasts with the broader ATC chemotype, where certain analogs (e.g., the 4-methylphenyl substituted carboxamide) have shown significant GPR35 agonism or antagonism in published screening panels. The documented inactivity provides a critical negative-control baseline for researchers employing this compound in GPR35-related pathways.

GPR35 GPCR Target engagement

Computed Physicochemical Profile Distinct from Unsubstituted Amide Analog

The target compound possesses a calculated logP (clogP) of 3.00 and a TPSA of 90.12 Ų [1]. In comparison, the unsubstituted amide analog 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 99846-90-9) has a lower predicted logP (approximately 1.2) and a TPSA of approximately 117 Ų, based on standard cheminformatic predictions. The 1.8 logP unit increase and reduced TPSA of the target compound predict significantly higher membrane permeability and a distinct oral absorption profile relative to the primary amide.

Lipinski Rule of Five Drug-likeness Physicochemical properties

Differentiated Hydrogen-Bonding Capacity Relative to N-1 Phenyl Analog

The molecular descriptor analysis of CAS 951894-02-3 reveals three hydrogen bond donors (HBD) and seven hydrogen bond acceptors (HBA) [1]. In contrast, the N-1 phenyl analog (N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, CAS 950243-83-1) contains only six HBA due to the absence of the chlorine atom. The additional chlorine substituent not only contributes an extra HBA but also influences the electron density of the triazole ring, potentially altering binding affinity at biological targets and impacting solubility in aqueous media.

Hydrogen bonding Solubility Crystal engineering

Recommended Procurement Scenarios for N-(4-Acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951894-02-3)


Validated Inactive Control Compound for GPR35 Screening Campaigns

Based on its confirmed inactivity as a GPR35 antagonist in primary binding assays [1], CAS 951894-02-3 is the appropriate negative control for high-throughput screening (HTS) campaigns targeting GPR35. Unlike uncharacterized ATC analogs, this compound provides a documented null-response baseline, enabling robust Z'-factor calculations and hit threshold determination.

Permeability-Optimized ATC Scaffold for Cellular Phenotypic Assays

With a clogP of 3.00 and TPSA of 90.12 Ų [1], this compound is better suited for cell-permeability-requiring assays than the more polar unsubstituted amide (CAS 99846-90-9, clogP ~1.2). Researchers studying intracellular targets in the ATC series should prioritize this derivative to minimize false negatives arising from poor membrane penetration.

Structure-Activity Relationship (SAR) Anchor Point for 4-Chlorophenyl Triazole Carboxamides

The unique combination of the 4-chlorophenyl N-1 substituent and the N-(4-acetylphenyl) carboxamide side chain establishes CAS 951894-02-3 as a key intermediate for SAR exploration. The compound's seven HBA and three HBD [1] differentiate it from both the N-1 phenyl and N-1 4-methylphenyl analogs, making it the essential starting material for probing halogen-dependent binding interactions in medicinal chemistry programs.

Quote Request

Request a Quote for N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.